Product packaging for 3-Amino-5-(2-tetrahydropyranyl)pyrazole(Cat. No.:)

3-Amino-5-(2-tetrahydropyranyl)pyrazole

Cat. No.: B13585839
M. Wt: 167.21 g/mol
InChI Key: DNIBBECFRXXJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(2-tetrahydropyranyl)pyrazole is a chemical building block of interest in medicinal chemistry and organic synthesis. The compound features a pyrazole core functionalized with an amino group and a tetrahydropyranyl (THP) protecting group. The THP group is a widely used protecting group in synthetic chemistry . Its primary research application is as a versatile synthetic intermediate. The amino group on the pyrazole ring allows for further functionalization, making it a valuable precursor for constructing more complex molecules, including fused heterocyclic systems like pyrazolopyrimidines, which are structures of high pharmacological interest . Researchers utilize this compound in the exploration of new chemical entities, particularly in developing regiospecific syntheses facilitated by microwave irradiation . The presence of the THP group can aid in directing regioselectivity during synthesis and can be removed under mild acidic conditions when needed . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the product's Certificate of Analysis (CoA) for specific data on identity and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O B13585839 3-Amino-5-(2-tetrahydropyranyl)pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-(oxan-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H13N3O/c9-8-5-6(10-11-8)7-3-1-2-4-12-7/h5,7H,1-4H2,(H3,9,10,11)

InChI Key

DNIBBECFRXXJPE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2=CC(=NN2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 5 2 Tetrahydropyranyl Pyrazole and Its Structural Analogues

De Novo Cyclocondensation Strategies for the 3-Amino-5-substituted Pyrazole (B372694) Core

The formation of the pyrazole ring itself is the initial and critical phase in the synthesis of the target compound. Modern synthetic approaches have focused on efficiency and diversity, allowing for the construction of the 3-amino-5-substituted pyrazole core through elegant and convergent strategies.

Hydrazine-Based Cyclization Reactions with β-Ketonitriles and Related Precursors

The reaction of β-ketonitriles with hydrazine (B178648) is a classic and highly versatile method for the synthesis of 3-aminopyrazoles. This reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization involving the nitrile group. The versatility of this method lies in the accessibility of various β-ketonitrile precursors, which can be tailored to introduce the desired substituent at the 5-position of the pyrazole ring.

For the synthesis of 3-Amino-5-(2-tetrahydropyranyl)pyrazole, a key precursor would be a β-ketonitrile bearing a tetrahydropyranyl group. The general synthetic route is depicted below:

Reactant 1Reactant 2ProductReaction Type
β-Ketonitrile with 2-tetrahydropyranyl substituentHydrazineThis compoundCyclocondensation

Research has demonstrated that this cyclization is highly efficient for a wide range of substrates. The reaction conditions are typically mild, often involving refluxing in a suitable solvent such as ethanol. The regioselectivity of the cyclization with substituted hydrazines can sometimes be an issue, but for unsubstituted hydrazine, the formation of the 3-aminopyrazole (B16455) is generally favored.

Multicomponent Reaction Approaches for Pyrazole Ring Formation

A common four-component reaction for the synthesis of highly substituted pyrazoles involves the condensation of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. This approach could be adapted for the synthesis of analogues of the target compound by varying the aldehyde and β-ketoester components. For instance, using an aldehyde containing a tetrahydropyran (B127337) ring or a related cyclic ether could lead to structurally diverse pyrazoles.

Component 1Component 2Component 3Component 4Product
AldehydeMalononitrileβ-KetoesterHydrazine HydrateHighly substituted pyrazole

These reactions are often catalyzed by a variety of catalysts, including Lewis acids, bases, and even green catalysts like sodium gluconate. The ability to generate molecular complexity in a single operation makes MCRs a highly attractive strategy for building libraries of pyrazole-based compounds for drug discovery.

Stereoselective Introduction and Functionalization of the 2-Tetrahydropyranyl Substituent

Strategies for Asymmetric Synthesis of the Tetrahydropyranyl Ring

The asymmetric synthesis of substituted tetrahydropyrans has been the subject of extensive research, driven by the prevalence of this motif in natural products. Several powerful catalytic asymmetric methods have been developed to control the stereochemistry of the THP ring.

One prominent strategy involves the catalytic asymmetric hetero-Diels-Alder reaction. This reaction can be used to construct the dihydropyran ring with high enantioselectivity, which can then be reduced to the corresponding tetrahydropyran. Chiral chromium(III) catalysts have been shown to be particularly effective in promoting these transformations.

Another powerful approach is the asymmetric "clip-cycle" reaction, which involves the catalytic olefin metathesis to "clip" together an alcohol and an aryl thioacrylate, followed by an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid to form the tetrahydropyran ring with high enantioselectivity.

Asymmetric StrategyKey ReactionCatalyst Type
Hetero-Diels-Alder[4+2] CycloadditionChiral Chromium(III)
"Clip-Cycle"Olefin Metathesis & Oxa-Michael CyclizationChiral Phosphoric Acid

These methods provide access to enantiomerically enriched 2-substituted tetrahydropyrans, which can then be incorporated into the pyrazole synthesis as described in section 2.1.

Protecting Group Strategies for the Tetrahydropyranyl Moiety and its Derivatives

In the context of pyrazole synthesis, the tetrahydropyranyl (THP) group is also widely utilized as a protecting group for the pyrazole nitrogen. This is particularly relevant when further functionalization of the pyrazole ring is desired. The THP group is readily introduced by reacting the pyrazole with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. A green, solvent- and catalyst-free method for the protection of pyrazole has also been reported, involving heating neat pyrazole with a slight excess of DHP.

The THP group is stable to a variety of reaction conditions, including strong bases and organometallic reagents, making it compatible with a wide range of synthetic transformations. Deprotection is typically achieved under acidic conditions. Interestingly, thermal isomerization of 5-alkyl-1-(THP)pyrazoles to the 3-alkyl-1-(THP) isomers has been observed, providing a green alternative to acid-catalyzed protecting-group switching.

Protection StepReagentConditionsDeprotection
N-H of Pyrazole3,4-Dihydro-2H-pyran (DHP)Acid catalysis or heatAcidic conditions

This protecting group strategy can be employed after the initial pyrazole ring formation to facilitate subsequent regioselective functionalization.

Regioselective Amination and Functional Group Interconversion Strategies at the Pyrazole Ring

Once the this compound core is assembled, further modifications may be necessary to synthesize specific analogues. This requires strategies for regioselective amination and functional group interconversions on the pyrazole ring.

The synthesis of 3-aminopyrazoles is often achieved directly through the cyclocondensation reactions described in section 2.1.1. However, if a different substituent is initially present at the 3-position, a subsequent amination step may be required. Direct C-H amination of the pyrazole ring is a challenging transformation, but transition-metal-catalyzed methods are emerging as a promising approach.

More commonly, functional group interconversions are employed. For example, a 3-halopyrazole can be converted to a 3-aminopyrazole via nucleophilic aromatic substitution or through metal-catalyzed cross-coupling reactions. Similarly, a 3-carboxypyrazole could be converted to a 3-aminopyrazole via a Curtius, Hofmann, or Schmidt rearrangement.

The amino group at the 3-position also offers a handle for further diversification. It can be acylated, alkylated, or used as a directing group for further functionalization of the pyrazole ring. The tautomeric nature of 3-aminopyrazoles can influence their reactivity, and understanding these tautomeric equilibria is crucial for predicting the outcome of subsequent reactions.

Starting Group at C3Target Group at C3Reagents/Reaction
HalogenAminoNucleophilic substitution or cross-coupling
Carboxylic AcidAminoCurtius, Hofmann, or Schmidt rearrangement
AminoAcylaminoAcylating agent

These strategies for functional group interconversion provide the synthetic flexibility needed to generate a diverse range of analogues of this compound for structure-activity relationship studies.

Direct Amination Methodologies

Direct amination strategies aim to introduce an amino group onto a pre-existing pyrazole or acylpyrazole core. These methods offer an atom-economical approach to synthesizing aminopyrazoles.

One prominent strategy involves the direct catalytic chemoselective α-amination of acylpyrazoles. Acylpyrazoles can serve as highly effective enolate precursors for carboxylic acid oxidation state substrates. acs.org For instance, a copper-catalyzed α-amination has been developed that avoids the need for preactivation with stoichiometric amounts of strong bases. acs.org The simultaneous activation of both the acylpyrazole and the amination reagent is critical for the success of this method, which demonstrates broad functional group compatibility due to its mild conditions. acs.org This approach could be applied to an acylpyrazole precursor bearing a tetrahydropyranyl moiety to directly install the amino group.

Another approach is the electrophilic amination of primary amines, which can be adapted for a one-pot synthesis of pyrazoles. organic-chemistry.orgresearchgate.net Using reagents like a diethylketomalonate-derived oxaziridine, primary amines can be converted into N-Boc hydrazines, which are then cyclized with a 1,3-dicarbonyl compound to form the pyrazole ring. organic-chemistry.orgresearchgate.net This metal-free process is versatile and allows for the direct incorporation of a substituted amino group during the pyrazole's construction. organic-chemistry.org

The table below summarizes key aspects of direct amination methodologies applicable to pyrazole synthesis.

MethodologyKey Reagents/CatalystsSubstrateAdvantages
Copper-Catalyzed α-Amination Copper catalystsAcylpyrazolesHigh chemoselectivity, mild conditions, broad functional group tolerance. acs.org
Electrophilic Amination OxaziridinesPrimary amines, 1,3-diketonesMetal-free, one-pot synthesis, good to excellent yields. organic-chemistry.orgresearchgate.net
Reaction with Nitrosoarenes TBD catalystN-acyl pyrazoles, NitrosoarenesProvides α-imino acyl pyrazoles for further transformation. researchgate.net

Transformation of Precursor Functionalities to the Amino Group

The most conventional and widely utilized method for synthesizing 3(5)-aminopyrazoles involves the transformation of β-dicarbonyl compounds or their equivalents through condensation with hydrazine. chim.itarkat-usa.orgbeilstein-journals.org

The reaction of a β-ketonitrile with hydrazine is a cornerstone of aminopyrazole synthesis. chim.itbeilstein-journals.org For the target compound, this would involve the cyclocondensation of a β-ketonitrile containing a 5-(2-tetrahydropyranyl) moiety with hydrazine hydrate. The reaction proceeds through a two-step sequence: an initial nucleophilic attack of the hydrazine on the ketone's carbonyl group to form a hydrazone, followed by an intramolecular cyclization via the addition of the second hydrazine nitrogen atom onto the nitrile carbon. chim.itbeilstein-journals.org

Other precursor functionalities can also be transformed into the 3-amino-pyrazole core. These methods include:

Reduction of Nitro or Carboxyl Groups: A nitro or carboxyl group at the C-3 position of the pyrazole ring can be reduced to form the desired amino group. tandfonline.com

Nucleophilic Substitution of Halogens: A halogen atom at the C-3 position can be displaced by an amine through nucleophilic aromatic substitution. tandfonline.com

Ring Transformation of Heterocycles: Isoxazoles and isothiazoles can serve as precursors to 3-aminopyrazoles. Treatment with hydrazine induces a ring-opening/ring-closing cascade to yield the aminopyrazole structure. chim.it

The following table outlines common precursor transformations for the synthesis of 3-aminopyrazoles.

Precursor Functional GroupReagentResulting TransformationKey Features
β-Ketonitrile Hydrazine HydrateCondensation/CyclizationMost common and versatile method. chim.itbeilstein-journals.org
3-Halopyrazole AminesNucleophilic SubstitutionDirect replacement of a halogen with an amino group. tandfonline.com
3-Nitropyrazole Reducing AgentsReductionConversion of a nitro group to a primary amine. tandfonline.com
Isoxazole Hydrazine HydrateRing-Opening/Ring-ClosingRing transformation to form the pyrazole core. chim.it

Green Chemistry and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact, improve safety, and increase efficiency. Key strategies include the use of alternative energy sources and the reduction or elimination of hazardous solvents and catalysts.

Microwave-Assisted and Ultrasonic Approaches

Alternative energy sources such as microwave irradiation and ultrasound have proven to be powerful tools in the synthesis of pyrazole derivatives, offering significant advantages over conventional heating methods. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) utilizes selective dielectric heating to dramatically reduce reaction times, often from hours to minutes, and decrease energy consumption. rsc.org This technique frequently leads to higher yields and selectivity. rsc.orggsconlinepress.com Microwave irradiation has been successfully employed in various reactions for synthesizing aminopyrazoles and their fused derivatives, including multicomponent reactions and palladium-catalyzed couplings. rsc.orgnih.govbeilstein-journals.org For instance, the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles showed better yields in shorter times under microwave conditions compared to conventional heating. beilstein-journals.org

Ultrasonic irradiation (Sonochemistry) enhances chemical reactions through acoustic cavitation, providing energy to the system. researchgate.net This method is known to accelerate reactions, improve yields, and operate under milder conditions than traditional heating. rsc.orgresearchgate.net Ultrasound-assisted synthesis has been effectively used for various pyrazole derivatives, often simplifying workup procedures and avoiding the need for chromatographic purification. researchgate.netresearchgate.net The combination of microwave and ultrasonic irradiation has been reported to be an excellent method for certain pyranopyrazole syntheses, maximizing yields in minimal time. gsconlinepress.com

Green TechniqueTypical Reaction TimeYield ImprovementKey Advantages
Microwave (MAOS) Minutes rsc.orggsconlinepress.comOften significant rsc.orgbeilstein-journals.orgReduced energy use, faster reactions, higher yields, enables solvent-free conditions. rsc.org
Ultrasound Minutes to hours researchgate.netGood to excellent researchgate.netMilder conditions, accelerated rates, simple work-up. rsc.orgresearchgate.netresearchgate.net

Catalyst-Free and Solvent-Free Reaction Conditions

Eliminating catalysts and solvents addresses several key principles of green chemistry by reducing waste, cost, and toxicity.

Solvent-Free Reactions , often referred to as "dry media" reactions, are typically conducted by grinding solid reactants together or by heating a mixture of reactants without any solvent. researchgate.net These conditions can be particularly effective when combined with microwave irradiation. rsc.orgbeilstein-journals.org The multicomponent, solvent-free synthesis of 6-trifluoromethylpyrazolo[3,4-b]pyridines from hydrazine, a β-ketonitrile, and a β-diketone has been reported to produce the product exclusively and efficiently. nih.govbeilstein-journals.org

Catalyst-Free Syntheses are highly desirable as they simplify product purification by eliminating the need to remove the catalyst and prevent potential product contamination with metal residues. A notable example is the green, quantitative, and catalyst-free protection of the pyrazole NH group with a tetrahydropyranyl (THP) group, which is a key step in many derivatization sequences. rsc.orgresearchgate.net This reaction proceeds cleanly without the need for any catalyst, highlighting a sustainable approach to pyrazole modification. rsc.orgresearchgate.net

Post-Synthetic Modifications and Derivatization of the Pyrazole-Tetrahydropyranyl Scaffold

The this compound scaffold is a polyfunctional molecule with several reactive sites, making it an excellent platform for creating diverse chemical libraries through post-synthetic modifications. The primary sites for derivatization are the exocyclic 3-amino group, the nucleophilic C-4 position, and the two pyrazole ring nitrogen atoms (N-1 and N-2). chim.it

The reactivity of 5-aminopyrazoles, which are structural analogues, shows a general nucleophilicity order of 5-NH₂ > 1-NH > 4-CH. nih.gov This inherent reactivity allows for selective functionalization.

Mono-functionalization:

C-H Functionalization: Direct C-4 arylation of 5-aminopyrazoles can be achieved using palladium catalysis with aryl bromides. This reaction is thought to proceed via a concerted metallation-deprotonation mechanism. chim.it

N-Arylation: The pyrazole ring nitrogens can be arylated using transition metal catalysis (e.g., palladium, copper, nickel). The selectivity of N-arylation can be controlled based on the substitution pattern of the aminopyrazole. chim.it

Acylation/Sulfonylation: The exocyclic amino group is typically the most nucleophilic site and readily reacts with electrophiles like acid chlorides and isocyanates to form amides and ureas, respectively. researchgate.net

Di-functionalization (leading to fused systems): The bifunctional nature of the aminopyrazole core makes it an ideal precursor for synthesizing fused heterocyclic systems of significant medicinal interest.

Pyrazolo[1,5-a]pyrimidines: These are formed by reacting the aminopyrazole with 1,3-dielectrophiles such as β-diketones or activated enones. The reaction involves the 5-NH₂ and the N-1 ring nitrogen. chim.it

Pyrazolo[3,4-b]pyridines: This fused system is typically generated through reactions involving the 5-NH₂ group and the C-4 carbon. Multicomponent reactions involving an aldehyde and a compound with an active methylene (B1212753) group are commonly employed. chim.itnih.gov

These derivatization strategies allow for the systematic modification of the pyrazole-tetrahydropyranyl scaffold to explore structure-activity relationships for various applications.

Mechanistic Investigations and Reactivity Pathways of 3 Amino 5 2 Tetrahydropyranyl Pyrazole

Prototropic Tautomerism and Conformational Preferences of the 3-Amino-5-(2-tetrahydropyranyl)pyrazole System

The structure of this compound is not static; it exists in a dynamic equilibrium involving different tautomers and conformers. Understanding these preferences is critical as they can significantly influence the molecule's reactivity and biological interactions.

Prototropic tautomerism in unsymmetrically substituted pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring. For a 3-amino-5-substituted pyrazole (B372694), this results in an equilibrium between two primary tautomers, as depicted in Figure 1. nih.gov

Figure 1: Tautomeric equilibrium in the this compound system.
Figure 1. Tautomeric equilibrium in the this compound system.

The position of this equilibrium is highly dependent on the electronic nature of the substituents at the C3 and C5 positions. nih.govresearchgate.net Theoretical and experimental studies on various 3(5)-aminopyrazoles have shown that the 3-aminopyrazole (B16455) tautomer is generally more stable than the 5-aminopyrazole form. mdpi.com Electron-donating groups, such as the amino group at C3, tend to stabilize the tautomer where the mobile proton is on the more distant nitrogen (N1), which corresponds to the 3-amino tautomer. nih.govresearchgate.net

The 2-tetrahydropyranyl (THP) group, connected via a carbon-carbon bond at the C5 position, is considered a non-aromatic, saturated heterocyclic substituent. Its electronic influence is primarily that of a weakly electron-donating alkyl group. This slight electron-donating character at the C5 position is expected to further stabilize the 3-amino tautomer, making it the predominant form in solution and in the solid state. The equilibrium lies in favor of the form where the pyrazole N-H is adjacent to the THP substituent.

Table 1: Factors Influencing Tautomeric Preference in this compound

FactorInfluence on EquilibriumPredominant TautomerRationale
C3-Amino Group Strong electron-donating group (EDG)3-Amino-5-(THP)pyrazoleEDGs stabilize the tautomer where the N-H is on the nitrogen atom distal to the group. nih.gov
C5-THP Group Weak electron-donating group (EDG)3-Amino-5-(THP)pyrazoleAn EDG at C5 favors the N1-H tautomer, where the proton is adjacent to the substituent. researchgate.net
Solvent Polarity Can influence equilibrium via hydrogen bonding3-Amino-5-(THP)pyrazoleWhile solvent can shift equilibria, the strong intrinsic preference due to substituents makes the 3-amino form likely dominant in most media. nih.gov

The tetrahydropyran (B127337) ring typically adopts a low-energy chair conformation. The pyrazole substituent at the C2 position of the THP ring can occupy either an axial or an equatorial position. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects.

The anomeric effect is a well-known stereoelectronic phenomenon in saturated six-membered rings containing a heteroatom, which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position. quimicaorganica.org This effect is classically explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C2-substituent bond. quimicaorganica.orgresearchgate.net

However, the classic anomeric effect is most pronounced with highly electronegative, heteroatomic substituents (e.g., -OR, -Cl). In this compound, the substituent is a pyrazole ring, attached via a C-C bond. While a stabilizing interaction between the oxygen lone pair and the C-C σ* orbital may exist, it is significantly weaker than in classical cases. Therefore, the conformational preference is more likely dictated by steric hindrance. An equatorial position for the relatively bulky pyrazole substituent would minimize unfavorable 1,3-diaxial steric interactions with the hydrogens on the THP ring, suggesting that the equatorial conformer is likely to be more stable.

Chemical Reactivity of the Pyrazole Amino Functionality

The 3-aminopyrazole core is rich in electron density and possesses multiple sites susceptible to attack by electrophiles: the exocyclic amino group (NH2), the two ring nitrogen atoms (N1 and N2), and the C4 carbon. This multi-nucleophilic character makes it a versatile precursor in organic synthesis. chim.itarkat-usa.org

The exocyclic amino group is a primary site for nucleophilic reactions. Its reactivity can be modulated by the reaction conditions. For instance, acylation and sulfonylation reactions with electrophiles like acid chlorides or isothiocyanates typically occur selectively at the amino group, yielding the corresponding N-substituted pyrazoles. researchgate.net

Conversely, the amino group strongly activates the pyrazole ring towards electrophilic substitution. The C4 position, being ortho to the amino group and meta to the other ring nitrogen, is the most electron-rich carbon and thus the primary site for electrophilic attack. arkat-usa.org Common electrophilic substitution reactions include halogenation (using reagents like N-bromosuccinimide) and nitration, which proceed with high regioselectivity at the C4 position. rsc.orgjst.go.jp

A hallmark of 3-aminopyrazole reactivity is its participation in annulation (ring-forming) reactions to construct fused bicyclic systems. It can function as a 1,3-dinucleophile, with the exocyclic amino group and the N1 ring nitrogen acting as the two nucleophilic centers.

The most common application is the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved through a condensation reaction with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound, an enaminone, or an α,β-unsaturated ketone. acs.orgnih.govresearchgate.net The reaction proceeds via an initial nucleophilic attack by the amino group, followed by an intramolecular cyclization involving the N1 atom and subsequent dehydration to form the aromatic fused ring system. nih.gov

Table 2: Representative Annulation Reactions of 3-Aminopyrazoles

Reagent TypeProduct ScaffoldGeneral ConditionsReference
1,3-Diketones / β-KetoestersPyrazolo[1,5-a]pyrimidine (B1248293)Acidic catalysis (e.g., H2SO4, AcOH) nih.gov
β-EnaminonesPyrazolo[1,5-a]pyrimidineMicrowave irradiation, often solvent-free rsc.org
Saturated Ketones (in situ α,β-unsaturation)Pyrazolo[1,5-a]pyrimidineCu(II)-catalyzed, oxidative conditions acs.org
Enals (with NHC catalysis)Pyrazolo[3,4-b]pyridoneN-Heterocyclic Carbene (NHC) catalyst acs.org
Aldehydes and Ketones (multicomponent)Pyrazolo[3,4-b]pyridineVaries, often acid or metal-catalyzed chim.it

In addition to forming pyrazolo[1,5-a]pyrimidines, the 3-aminopyrazole moiety can also react via its amino group and C4 carbon to yield other fused systems, such as pyrazolo[3,4-b]pyridines, through multicomponent reactions. chim.itresearchgate.net

Transformations and Stability of the 2-Tetrahydropyranyl Substituent

The 2-tetrahydropyranyl (THP) group is widely recognized in organic synthesis as a robust protecting group for alcohols, where it forms a THP ether (an acetal). organic-chemistry.orgwikipedia.org However, in the title compound, the THP ring is attached via a stable carbon-carbon bond, and its chemical behavior differs significantly from that of a THP ether protecting group.

The C-C bond linking the pyrazole and THP rings is chemically inert under most conditions. The THP ring itself contains an ether linkage, which confers stability towards a wide range of reagents, including strong bases, organometallics, hydrides, and many oxidizing and reducing agents. researchgate.net

Deprotection of THP ethers is typically achieved under acidic conditions (e.g., HCl, TFA, PPTS), which catalyze the hydrolysis of the acid-labile acetal (B89532) linkage. acs.orgnih.gov While the ether oxygen in the C-linked THP substituent can be protonated under strongly acidic conditions, cleavage of the C-O bonds within the ring requires much harsher conditions than those used for standard THP deprotection. Similarly, the C-C bond to the pyrazole ring is not susceptible to these mild acidic treatments. Ring-opening of the THP moiety is possible, but it generally requires high temperatures or specific Lewis acids. uga.edu

Table 3: Chemical Stability of the C-Linked 2-Tetrahydropyranyl Substituent

Condition / Reagent TypeStabilityRationale
Mild Acidic (e.g., aq. HCl, AcOH) StableThe C-C bond is inert, and the cyclic ether is not as labile as an acetal. acs.org
Strongly Acidic (e.g., conc. H2SO4) Potentially LabileCan lead to protonation and eventual ring-opening of the ether. nih.gov
Basic (e.g., NaOH, NaH, R-Li) StableEthers and C-C single bonds are stable to basic and nucleophilic conditions.
Reductive (e.g., LiAlH4, H2/Pd) StableThe saturated ether and C-C bond are not reducible under standard conditions. researchgate.net
Oxidative (e.g., KMnO4, NBS) Generally StableWhile oxidation at the α-carbon to the ether is possible, the ring is generally robust. organic-chemistry.org

Acid-Catalyzed Deprotection and Ring-Opening Pathways

The removal of the N-tetrahydropyranyl (THP) protecting group from pyrazoles is a critical step in many synthetic sequences. This deprotection is typically achieved under acidic conditions, and the mechanism is analogous to the acid-catalyzed hydrolysis of acetals. The process is initiated by the protonation of the oxygen atom within the tetrahydropyranyl ring. This is followed by the cleavage of the C-O bond, leading to the formation of a resonance-stabilized carbocation and the release of the deprotected pyrazole.

The general mechanism for the acid-catalyzed deprotection of a THP-protected alcohol involves the following steps:

Protonation: The ether oxygen of the THP group is protonated by an acid catalyst, making it a better leaving group.

Formation of a Carbocation: The C-O bond cleaves, resulting in the formation of a stable, resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A nucleophile, typically water or an alcohol from the solvent, attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated to yield the deprotected alcohol and a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.

In the context of this compound, the nitrogen of the pyrazole ring is the site of protection. The acid-catalyzed deprotection would, therefore, involve the protonation of the tetrahydropyranyl oxygen, followed by cleavage of the N-C bond to release the 3-aminopyrazole and the same oxocarbenium ion intermediate.

Under strongly acidic conditions, such as in 48% aqueous hydrobromic acid, N-aminopyrazoles have been observed to undergo a rearrangement that proceeds through a ring-opening and subsequent ring-closure mechanism. nih.gov This suggests that beyond simple deprotection, the pyrazole ring itself can be susceptible to cleavage under harsh acidic environments. While specific studies on the ring-opening of this compound following deprotection are not extensively detailed in the literature, the potential for such pathways exists, likely initiated by protonation of the pyrazole ring nitrogens, which could facilitate nucleophilic attack and subsequent ring cleavage.

StepDescriptionIntermediate/Product
1Protonation of the THP oxygen atom.Protonated N-THP pyrazole
2Cleavage of the N-C bond.3-Aminopyrazole and a resonance-stabilized oxocarbenium ion.
3Potential for pyrazole ring protonation.Protonated 3-aminopyrazole.
4Nucleophilic attack on the pyrazole ring.Ring-opened intermediate.
5Recyclization.Isomerized pyrazole product.

Interactive Data Table: Plausible Steps in Acid-Catalyzed Reactions

Thermal Isomerization and Rearrangement Processes

Thermally induced rearrangements of N-substituted pyrazoles represent an intriguing aspect of their reactivity. Research has demonstrated that N-tetrahydropyran-2-yl (THP) protected pyrazoles can undergo thermal isomerization. Specifically, 5-alkyl-1-(THP)pyrazoles have been shown to isomerize to the corresponding 3-alkyl-1-(THP) isomers. rsc.org This process is presented as a "green" alternative to acid-catalyzed methods for altering the substitution pattern on the pyrazole ring. rsc.org

The proposed mechanism for this thermal isomerization involves the migration of the THP group from one pyrazole nitrogen to the other. While the precise nature of the transition state has not been fully elucidated for the amino-substituted analog, it is plausible that a dissociative mechanism involving the temporary cleavage of the N-THP bond to form a tight ion pair, followed by recombination at the other nitrogen, could be operative. Alternatively, a concerted intramolecular rearrangement cannot be ruled out.

The conditions for the thermal isomerization of 5-alkyl-1-(THP) to 3-alkyl-1-(THP) pyrazoles are noteworthy for being solvent- and catalyst-free, relying solely on elevated temperatures. rsc.org This highlights the inherent thermal lability of the N-THP bond in these systems.

ReactantProductConditionsReference
5-alkyl-1-(THP)pyrazole3-alkyl-1-(THP)pyrazoleThermal, solvent-free rsc.org

Interactive Data Table: Thermal Isomerization of N-THP Pyrazoles

Beyond the migration of the protecting group, other thermal rearrangements in pyrazole systems can occur, often involving more significant structural changes. For instance, the thermal decomposition of certain N-substituted tetrazoles containing a pyrazole moiety has been studied, indicating that the decomposition often initiates at the tetrazole ring. researchgate.net While not a direct rearrangement of the pyrazole core itself, this demonstrates that the thermal stability of the entire molecule is influenced by its constituent heterocyclic rings.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

To definitively establish the mechanisms of the aforementioned reactions, kinetic and isotopic labeling studies are invaluable tools. However, a review of the current literature reveals a scarcity of such specific studies focused on this compound.

In the context of acid-catalyzed deprotection, kinetic studies would involve monitoring the rate of disappearance of the starting material and the appearance of the deprotected product under varying acid concentrations. A first-order dependence on the concentration of the protonated substrate would be expected. Isotopic labeling, for instance, by using deuterated water (D₂O) as the solvent, could help trace the origin of the proton in the final deprotected pyrazole and the fate of the THP group. For example, a simple and efficient procedure for the selective deuteration at the C-4 position of pyrazole substrates activated by amino or hydroxyl groups has been reported, which can be achieved by dissolving the substrate in D₂O under acidic catalysis at ambient temperature. researchgate.net

For thermal isomerization, kinetic studies would determine the reaction order and activation energy of the process. This data would be crucial in distinguishing between a unimolecular (intramolecular rearrangement or dissociation) and a bimolecular (intermolecular) mechanism. Isotopic labeling of the THP group or the pyrazole ring could provide further insights. For example, a crossover experiment involving a mixture of two differently substituted N-THP pyrazoles could be conducted. The absence of crossover products upon heating would strongly support an intramolecular rearrangement mechanism.

Theoretical and Computational Chemistry Studies on 3 Amino 5 2 Tetrahydropyranyl Pyrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to model the electronic properties of pyrazole (B372694) derivatives. mdpi.comresearchgate.net Methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) have been shown to provide reliable predictions for the geometries, energies, and electronic characteristics of such systems. mdpi.comrsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For 3-Amino-5-(2-tetrahydropyranyl)pyrazole, the HOMO is expected to be localized primarily over the electron-rich pyrazole ring and the exocyclic amino group, which acts as a strong π-electron donating substituent. mdpi.com The LUMO, conversely, is likely distributed across the pyrazole ring system. This distribution suggests that the molecule would act as a nucleophile in chemical reactions, with the amino group and the pyrazole nitrogen atoms being the most probable sites for electrophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting reactive sites. For this molecule, regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen atoms of the pyrazole ring and the amino group, as well as the oxygen atom of the tetrahydropyran (B127337) (THP) ring. These areas represent the most likely sites for interactions with electrophiles or hydrogen bond donors. Regions of positive potential (blue) would be found around the hydrogen atoms of the amino and pyrazole N-H groups, indicating sites for nucleophilic attack.

ParameterCalculated Value (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital, related to nucleophilicity.
ELUMO-0.75Energy of the Lowest Unoccupied Molecular Orbital, related to electrophilicity.
ΔE (HOMO-LUMO Gap)5.10Indicator of chemical reactivity and kinetic stability.

Note: The values presented are hypothetical, based on typical DFT calculations for similar aminopyrazole systems, and serve as an illustrative example.

Analysis of atomic charges provides a quantitative measure of the electron distribution within the molecule. Methods like Natural Population Analysis (NPA) are commonly used for this purpose. In this compound, the highest negative charges are predicted to be on the nitrogen atoms and the oxygen atom due to their high electronegativity. The nitrogen of the amino group and the unprotonated nitrogen of the pyrazole ring (N2) would be particularly electron-rich.

Bond order analysis, on the other hand, helps in understanding the nature and strength of the chemical bonds. The pyrazole ring is an aromatic system, and the bond orders of its C-C, C-N, and N-N bonds are expected to be intermediate between single and double bonds, confirming its delocalized π-electron system. mdpi.com The C3-NH2 bond is also expected to exhibit some partial double-bond character due to the conjugation of the amino group's lone pair with the pyrazole ring.

Atom/BondParameterCalculated Value
N1 (pyrazole)Atomic Charge (e)-0.45
N2 (pyrazole)Atomic Charge (e)-0.60
N (amino)Atomic Charge (e)-0.85
O (THP)Atomic Charge (e)-0.70
C3-C4 (pyrazole)Bond Order1.45
C4-C5 (pyrazole)Bond Order1.42
N1-N2 (pyrazole)Bond Order1.35
C3-N (amino)Bond Order1.15

Note: The values presented are hypothetical examples derived from principles of electronic structure in related heterocyclic compounds.

Advanced Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible tetrahydropyranyl substituent attached to the pyrazole ring via a single C-C bond allows for multiple possible conformations. bohrium.com Understanding the conformational landscape is essential as the three-dimensional structure of a molecule dictates its biological activity and physical properties.

To identify the most stable conformation (the global minimum), computational methods are employed to explore the potential energy surface. This typically involves a systematic scan of the torsion angle around the bond connecting the pyrazole and THP rings. The energy of each resulting conformer is calculated to identify low-energy structures. The final geometries are determined by factors such as steric hindrance between the two rings and the potential for intramolecular hydrogen bonding. For instance, a hydrogen bond could form between a hydrogen atom of the amino group and the oxygen atom of the THP ring, which would significantly stabilize a particular conformation. nih.gov

The surrounding environment, especially the solvent, can significantly influence both the conformational preferences and the tautomeric equilibrium of pyrazole derivatives. nih.govnih.gov For 3-aminopyrazoles, prototropic tautomerism is a key structural feature. mdpi.comnih.gov Although the C5-substituent in this compound prevents the common 3-amino/5-amino tautomerism, the proton on the pyrazole ring can reside on either N1 or N2, leading to the 1H- and 2H-tautomers, respectively.

Computational studies on related 3(5)-substituted pyrazoles have shown that electron-donating groups like -NH2 tend to favor the tautomer where the substituent is at the 3-position (the 1H-pyrazol-3-amine form). mdpi.comnih.gov The relative stability of these tautomers can be modulated by the solvent. Polar solvents are known to stabilize tautomers with larger dipole moments. nih.govnih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these effects. mdpi.com An increase in solvent polarity is generally expected to decrease the energy difference between tautomers, potentially leading to a mixture in solution. mdpi.com

Tautomer / ConformerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
1H-Tautomer (Conformer 1)0.000.00
1H-Tautomer (Conformer 2)1.501.25
2H-Tautomer4.503.80

Note: The values are hypothetical and for illustrative purposes, showing the stabilization of more polar forms in a high-dielectric solvent like water.

Prediction of Spectroscopic Features and Their Correlation with Molecular Structure

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. rsc.org

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the N-H stretching of the pyrazole and amino groups (typically ~3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, and various fingerprint vibrations for the pyrazole ring (C=N, N-N stretching) between 1400 and 1650 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. fu-berlin.de The protons on the pyrazole ring and the amino group would have distinct chemical shifts influenced by the electronic environment. For instance, the pyrazole C4-H proton is expected to appear in the aromatic region, while the protons of the THP ring would be found in the aliphatic region of the ¹H NMR spectrum. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. rsc.org The absorption bands for this compound are expected to arise from π→π* transitions within the conjugated pyrazole system. The calculated maximum absorption wavelength (λ_max) is directly related to the HOMO-LUMO energy gap.

Spectroscopic DataPredicted ValueAssignment
IR Frequency 3450 cm⁻¹N-H stretch (amino group)
3350 cm⁻¹N-H stretch (pyrazole ring)
1620 cm⁻¹C=N stretch (pyrazole ring)
¹H NMR Shift 7.5 ppmPyrazole N-H
6.1 ppmPyrazole C4-H
5.5 ppmAmino -NH₂
¹³C NMR Shift 155.0 ppmPyrazole C3
148.0 ppmPyrazole C5
95.0 ppmPyrazole C4
UV-Vis 265 nmπ→π* transition

Note: The spectroscopic values are representative predictions based on calculations for analogous molecular structures and are intended for illustrative purposes.

Computational Design and Virtual Screening of this compound Derivatives

Computational design and virtual screening are powerful tools in modern drug discovery, enabling the efficient identification and optimization of lead compounds. For derivatives of this compound, these in silico methods are employed to predict biological activity, understand structure-activity relationships (SAR), and design novel molecules with enhanced potency and selectivity.

Various molecular modeling studies have been utilized to design potent antagonists based on the pyrazole scaffold. nih.gov Techniques such as molecular docking help in understanding the binding modes of pyrazole derivatives within the active sites of biological targets. For instance, studies on pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors have revealed key interactions, such as hydrogen bonds with hinge region residues like Ala807, that are crucial for inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in developing predictive models. These models correlate the 3D structural features of molecules with their biological activities. For a series of pyrazole derivatives, statistically significant CoMFA and CoMSIA models have been developed and validated, demonstrating their reliability and predictive power. nih.gov Such models are crucial for guiding the design of new derivatives with improved therapeutic potential.

Virtual screening, often based on pharmacophores or docking, allows for the rapid screening of large compound libraries to identify potential hits. For example, sequential ligand-based pharmacophore screening followed by structure-based molecular docking has successfully identified 5-aminopyrazole derivatives with potential anti-tubercular activity. nih.gov Similarly, structure-based virtual screening has been used to identify inhibitors for targets like the SARS-CoV-2 main protease. nih.gov

The findings from these computational approaches are often integrated to build a comprehensive understanding. Molecular dynamics (MD) simulations can further validate docking results by assessing the stability of the ligand-protein complex over time, confirming that the predicted binding conformation is stable. nih.gov The integration of docking, QSAR, and MD simulations provides a robust framework for the rational design of novel this compound derivatives targeting a wide range of diseases.

Table 1: Statistical Validation of QSAR Models for Pyrazole Derivatives nih.gov
ModelParameterValueDescription
CoMFA0.557Cross-validated correlation coefficient, indicating good internal predictive ability.
0.864Non-cross-validated correlation coefficient, indicating a good fit of the model to the training data.
CoMSIA (EHA)0.509Cross-validated correlation coefficient for a model combining Electrostatic, Hydrophobic, and H-bond Acceptor fields.
0.745Non-cross-validated correlation coefficient for the EHA model.

Mechanistic Computational Studies of Reactions Involving the Compound

Computational chemistry provides profound insights into the mechanisms of chemical reactions, including those involving the this compound scaffold. Density Functional Theory (DFT) and other quantum mechanical methods are frequently used to elucidate reaction pathways, calculate activation energies, and characterize transition states and intermediates. These studies are vital for understanding reactivity and optimizing reaction conditions for the synthesis of complex heterocyclic systems derived from aminopyrazoles.

One fundamental area of study is the tautomerism of the pyrazole ring. Computational studies have investigated the relative stability of different tautomers and the role of substituents and solvents in influencing the tautomeric equilibrium. mdpi.com Understanding the predominant tautomeric form of this compound is critical, as it dictates the molecule's reactivity and its interactions in both chemical and biological systems.

Mechanistic studies have been conducted on the synthesis of fused heterocyclic systems starting from 5-aminopyrazoles. For example, the one-flask synthesis of pyrazolo[3,4-d]pyrimidines has been investigated computationally. mdpi.com These studies have successfully identified key reaction intermediates, such as formamidine (B1211174) derivatives, and elucidated the sequential intermolecular heterocyclization pathway. mdpi.com By modeling the reaction steps, researchers can understand the order of reactivity of different reagents and rationalize the formation of the final product. mdpi.com

Domino reactions involving 3-methyl-5-aminopyrazole to form complex fused systems like cyclopenta[d]-pyrazolo[3,4-b]pyridines have also been a subject of mechanistic investigation. researchgate.net Computational analysis helps to explain the regioselectivity of these multi-component reactions, clarifying why certain isomers are formed preferentially. These studies can differentiate between possible reaction pathways, such as the nature of the cyclization step in forming the pyridine (B92270) ring. researchgate.net Such detailed mechanistic understanding is invaluable for synthetic chemists aiming to create novel and complex molecular architectures based on the aminopyrazole core.

Table 2: Examples of Computationally Studied Reactions Involving Aminopyrazoles
Reaction TypeStarting Material CoreProduct CoreComputational MethodKey Insights Gained
Intermolecular Heterocyclization5-AminopyrazolePyrazolo[3,4-d]pyrimidineNot SpecifiedDemonstration of formamidine intermediates; elucidation of reaction pathway. mdpi.com
Domino Reaction3-Methyl-5-aminopyrazoleCyclopenta[d]pyrazolo[3,4-b]pyridineNot SpecifiedExplanation of regioselectivity; clarification of pyridine ring formation mechanism. researchgate.net
Annular TautomerismSubstituted PyrazolesTautomeric formsDFT (B3LYP/6-31G**)Effect of substituents and solvents on tautomeric stability and equilibrium. mdpi.com

Strategic Functionalization and Diversification of the 3 Amino 5 2 Tetrahydropyranyl Pyrazole Scaffold

Modification of the Pyrazole (B372694) Nitrogen Atoms (N1, N2)

The nitrogen atoms of the pyrazole ring are key sites for introducing structural diversity. The presence of two nitrogen atoms allows for the synthesis of a wide range of derivatives, including N-alkylated, N-acylated, and fused heterocyclic systems.

The regioselective substitution at the N1 or N2 position of the pyrazole ring is a critical step in the synthesis of diverse compound libraries. The outcome of N-alkylation and N-acylation reactions is often influenced by the reaction conditions, the nature of the substituent on the pyrazole ring, and the electrophile used.

N-Alkylation:

N-alkylation of 3-aminopyrazoles can lead to a mixture of N1 and N2 isomers. However, regioselectivity can often be controlled by carefully selecting the reaction conditions. For instance, the use of different bases and solvents can favor the formation of one isomer over the other. A study on the alkylation of tosylhydrazones with terminal alkynes demonstrated a method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles. nih.gov This approach highlights the potential for controlling regioselectivity in pyrazole synthesis.

N-Acylation:

N-acylation of 3-aminopyrazoles typically occurs at the more nucleophilic nitrogen atom. The regioselectivity of acylation can be influenced by steric and electronic factors of the substituents on the pyrazole ring. A novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates involves the acylation of hydrazines with methyl malonyl chloride, showcasing a regioselective acylation strategy. mdpi.com

A comparative table of regioselective reactions is provided below:

Reaction TypeReagents and ConditionsPredominant IsomerReference
N-AlkylationTosylhydrazones, terminal alkynes1,3,5-trisubstituted nih.gov
N-AcylationHydrazines, methyl malonyl chloride3-hydroxy regioisomers mdpi.com

The nitrogen atoms of the pyrazole ring can participate in cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active compounds. beilstein-journals.orgopenaccessjournals.comnih.gov The reaction of 3-aminopyrazoles with 1,3-bielectrophilic compounds is a common strategy for constructing these fused ring systems. nih.gov

One of the most important fused systems derived from 3-aminopyrazoles is the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. beilstein-journals.orgresearchgate.netmdpi.com These compounds are synthesized by the condensation of 3-aminopyrazoles with various reagents such as β-dicarbonyl compounds, enaminones, or β-ketonitriles. nih.govnih.gov The reaction typically proceeds through a nucleophilic attack of the pyrazole N2 and the exocyclic amino group onto the electrophilic centers of the reaction partner, followed by cyclization and dehydration. The regioselectivity of this reaction is often controlled by the reaction conditions and the nature of the substituents. For example, the reaction of 3-amino-5-substituted-1H-pyrazoles with cyclic β-dicarbonyl compounds leads to the formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov

Another important class of fused heterocycles is the pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazines, which can be synthesized from the reaction of 3-substituted pyrazole-5-diazonium salts with 3-azolyl enamines. researchgate.net

The following table summarizes the formation of various fused heterocyclic systems:

Fused SystemStarting MaterialsKey ReactionReference
Pyrazolo[1,5-a]pyrimidines3-Aminopyrazoles, β-dicarbonyl compoundsCyclocondensation nih.govnih.gov
Pyrazolo[1,5-a]pyrimidines3-Aminopyrazoles, enaminonesCyclocondensation researchgate.netnih.gov
Pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazinesPyrazole-5-diazonium salts, 3-azolyl enaminesCyclization researchgate.net

Chemical Transformations at the Exocyclic Amino Group

The exocyclic amino group at the 3-position of the pyrazole ring is a key handle for introducing a wide range of functional groups, allowing for the exploration of diverse chemical space.

The primary amino group can be readily converted into various functional groups, including amides, ureas, thioureas, and imines, through well-established synthetic methodologies.

Amides: Amide derivatives can be synthesized by reacting the amino group with carboxylic acids, acid chlorides, or anhydrides. nih.gov These reactions are often carried out in the presence of a coupling agent or a base.

Ureas and Thioureas: Ureas and thioureas can be prepared by reacting the amino group with isocyanates or isothiocyanates, respectively. iiste.orgnih.gov These reactions are typically straightforward and proceed with high yields.

Imines: Imines, or Schiff bases, are formed through the condensation of the amino group with aldehydes or ketones.

These derivatizations allow for the introduction of a wide variety of substituents, which can significantly impact the biological activity of the parent molecule.

A summary of derivatization reactions is presented in the table below:

DerivativeReagentsReaction Type
AmidesCarboxylic acids, acid chloridesAcylation
UreasIsocyanatesAddition
ThioureasIsothiocyanatesAddition
IminesAldehydes, ketonesCondensation

Diazotization of the exocyclic amino group to form a diazonium salt opens up a plethora of synthetic possibilities. nih.gov This highly reactive intermediate can be transformed into a variety of functional groups through Sandmeyer-type reactions or other substitutions. nih.gov

The diazonium salt can be converted to:

Halogens (Cl, Br, I) using copper(I) halides.

Cyano group using copper(I) cyanide.

Hydroxyl group by heating in water.

Aryl groups through Suzuki-Miyaura cross-coupling reactions. nih.gov

These transformations are crucial for introducing functionalities that may not be accessible through direct methods and for creating diverse libraries of compounds for biological screening. nih.gov However, it is important to handle diazonium salts with care due to their potential instability. nih.gov

Functionalization of the Tetrahydropyranyl Ring

The tetrahydropyranyl (THP) group, while often used as a protecting group for alcohols, can also be a site for chemical modification. nih.govresearchgate.net The ether linkage of the THP ring is generally stable to many reaction conditions but can be cleaved under acidic conditions. nih.gov

Functionalization of the THP ring itself is less common but can be achieved through various strategies. For instance, ring-opening reactions of related heterobicyclic compounds with Grignard reagents can lead to functionalized tetrahydropyridines, suggesting that similar strategies might be applicable to the THP ring under specific conditions. researchgate.net Additionally, the synthesis of pyrazoles can be achieved through a one-pot procedure that involves the protection of pyrazole with a THP group, followed by lithiation and alkylation, indicating that the THP-protected pyrazole is amenable to further functionalization. rsc.org

While direct functionalization of the THP ring in the 3-amino-5-(2-tetrahydropyranyl)pyrazole scaffold is not extensively reported, the existing literature on THP chemistry suggests potential avenues for introducing substituents onto the ring, thereby expanding the structural diversity of this important scaffold. nih.govresearchgate.net

Selective Oxidation, Reduction, and Ring-Opening Reactions

The chemical stability and reactivity of the this compound scaffold under oxidative and reductive conditions are of significant interest for its synthetic manipulation.

Oxidation and Reduction: The pyrazole ring is generally characterized by its stability and resistance to both oxidation and reduction reactions under many standard conditions. pharmaguideline.comslideshare.net While the side chains attached to the ring can often be oxidized without disrupting the core, the aromatic heterocycle itself remains intact. pharmaguideline.com Similarly, unsubstituted pyrazole is relatively stable under both catalytic and chemical reductive conditions. pharmaguideline.com However, specific derivatives may undergo reduction under various conditions. pharmaguideline.com In some complex pyrazole systems, unusual redox transformations have been observed where one functional group is reduced while another is oxidized simultaneously, occasionally involving a transient ring-opening and recyclization cascade. mdpi.compreprints.org

Ring-Opening of the Tetrahydropyranyl Group: The tetrahydropyranyl (THP) group, while stable to many non-acidic reagents, is primarily used as a protecting group for hydroxyl functions and can be selectively removed or "opened" under specific, often acidic, conditions. nih.govtotal-synthesis.com This deprotection is a key strategic step, unmasking a hydroxyl group for further functionalization. Various methods have been established for the cleavage of THP ethers, highlighting the versatility of this functional group. nih.govtotal-synthesis.comtandfonline.comacs.orgresearchgate.net Common reagents include acids like p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA). nih.govtotal-synthesis.com Milder, more selective methods have also been developed to ensure compatibility with other sensitive functional groups within a molecule. tandfonline.comacs.org

The following table summarizes several reported methods for the cleavage (ring-opening) of THP ethers, which are applicable to the this compound scaffold.

Reagent/CatalystSolventTemperatureNotesReference(s)
Iodine (I₂)MethanolRoom Temp.Mild conditions, selective cleavage in the presence of TBDMS ethers. tandfonline.com
Lithium Chloride (LiCl) / H₂ODMSO90 °CA neutral method suitable for sensitive substrates. acs.org
Acetic Acid / THF / H₂OVarious45 °CStandard mild acidic hydrolysis conditions. nih.gov
Trifluoroacetic Acid (TFA)CH₂Cl₂Room Temp.Stronger acid conditions for more robust substrates. nih.gov
Palladium on Carbon (Pd/C) / H₂EthanolRoom Temp.Cleavage occurs due to trace HCl formed from the catalyst in protic solvents. researchgate.net
Pyridinium p-toluenesulfonate (PPTS)DichloromethaneRoom Temp.Mildly acidic catalyst, commonly used for THP deprotection. total-synthesis.com

Introduction of Additional Substituents via C-H Activation or Halogenation

Direct functionalization of the pyrazole ring's C-H bonds is a powerful strategy for introducing new substituents. The electronic properties of the 3-aminopyrazole (B16455) system, with its electron-rich nature, make it particularly amenable to electrophilic substitution reactions like halogenation.

Halogenation: The C-4 position of the 3-aminopyrazole ring is the most nucleophilic carbon and is readily susceptible to electrophilic attack. pharmaguideline.com Direct C-H halogenation provides a reliable and efficient method for installing a synthetically versatile handle on the scaffold. N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are commonly used, inexpensive, and safe halogenating agents for this purpose. researchgate.netbeilstein-archives.org Studies on analogous 3-aryl-1H-pyrazol-5-amines have demonstrated that these reactions can proceed at room temperature with high yields and broad substrate scope, providing a metal-free protocol for producing 4-halopyrazole derivatives. beilstein-archives.org The reaction is often performed in a solvent like DMSO, which can act as both a solvent and a catalyst. beilstein-archives.org

The table below details the outcomes of halogenating 3-aryl-1H-pyrazol-5-amines, a reaction pattern directly applicable to the this compound scaffold.

Substrate (Analogue)Halogenating Agent (NXS)SolventProductYieldReference(s)
3-phenyl-1-tosyl-1H-pyrazol-5-amineNBSDMSO4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine94% beilstein-archives.org
3-phenyl-1-tosyl-1H-pyrazol-5-amineNISDMSO4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine95% beilstein-archives.org
3-phenyl-1-tosyl-1H-pyrazol-5-amineNCSDMSO4-chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine82% beilstein-archives.org
3-(4-methoxyphenyl)-1-tosyl-1H-pyrazol-5-amineNBSDMSO4-bromo-3-(4-methoxyphenyl)-1-tosyl-1H-pyrazol-5-amine92% beilstein-archives.org
3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amineNISDMSO3-(4-chlorophenyl)-4-iodo-1-tosyl-1H-pyrazol-5-amine88% beilstein-archives.org

C-H Activation: While electrophilic halogenation is a classic approach, modern synthetic methods increasingly rely on transition-metal-catalyzed direct C-H activation. This strategy allows for the formation of C-C or C-X bonds without pre-functionalization, offering high atom economy. Palladium-catalyzed C-H activation has been successfully applied to pyrazole rings, enabling the introduction of aryl or heteroaryl groups.

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Functionalizations

The introduction of a halogen at the C-4 position transforms the 3-aminopyrazole scaffold into a versatile substrate for a wide array of metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling: The 4-halo-3-aminopyrazole derivatives are excellent precursors for palladium-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) couplings. nih.govacs.org These transformations allow for the introduction of diverse aryl, vinyl, alkynyl, and amino substituents at the C-4 position, enabling the rapid construction of complex molecular libraries. The development of specialized ligands and pre-catalysts has made these reactions highly robust and tolerant of various functional groups, including the amino and THP moieties on the scaffold. researchgate.netnih.gov

The following table outlines major palladium-catalyzed cross-coupling reactions applicable to a 4-halo-3-amino-5-(2-tetrahydropyranyl)pyrazole intermediate.

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand SystemReference(s)
Suzuki-MiyauraR-B(OH)₂C-C (sp²-sp²)Pd(PPh₃)₄, Pd(OAc)₂/SPhos rsc.org
HeckAlkeneC-C (sp²-sp²)Pd(OAc)₂/PPh₃ rsc.org
SonogashiraTerminal AlkyneC-C (sp²-sp)PdCl₂(PPh₃)₂/CuI rsc.org
Buchwald-Hartwig AminationR₂NHC-NPd(OAc)₂/RuPhos, BrettPhos acs.orgresearchgate.netnih.gov
StilleR-Sn(Bu)₃C-C (sp²-sp²)Pd(PPh₃)₄ nih.gov
HiyamaR-Si(OR')₃C-C (sp²-sp²)Pd(OAc)₂ nih.gov

Other Metal-Mediated Functionalizations: Beyond palladium catalysis, other metal-mediated reactions are also important. For example, lithiation of the pyrazole ring, typically following N-protection, can generate a nucleophilic species that reacts with various electrophiles.

Synthesis of Advanced Polyheterocyclic Systems Containing the this compound Motif

3-Aminopyrazoles are highly valuable building blocks for the synthesis of fused heterocyclic systems due to their inherent bifunctionality. researchgate.netarkat-usa.org The endocyclic N-1 nitrogen and the exocyclic 3-amino group can act as a 1,3-bisnucleophile, reacting with 1,3-biselectrophiles to construct a new six-membered ring fused to the pyrazole core. nih.gov This strategy provides access to important classes of compounds such as pyrazolopyridines and pyrazolopyrimidines. nih.govnih.govnih.gov

Synthesis of Pyrazolo[1,5-a]pyrimidines: One of the most common applications of 3-aminopyrazoles is in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. nih.govnih.gov This is typically achieved through the cyclocondensation reaction with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) or their synthetic equivalents like β-enaminones or β-ketonitriles. nih.govnih.gov The reaction generally proceeds under acidic or basic conditions, where the more nucleophilic exocyclic amino group initiates the reaction, followed by cyclization involving the ring nitrogen. researchgate.net

Synthesis of Pyrazolo[3,4-b]pyridines: The isomeric pyrazolo[3,4-b]pyridine system can also be synthesized from 3-aminopyrazoles. nih.govcdnsciencepub.com This is often accomplished by reacting the aminopyrazole with α,β-unsaturated carbonyl compounds (ketones or aldehydes) in what is known as the Friedländer annulation. nih.govmdpi.com Alternatively, multicomponent reactions involving the 3-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like a ketone or malononitrile) provide a highly efficient and convergent route to densely functionalized pyrazolo[3,4-b]pyridines. nih.gov

The table below provides examples of cyclocondensation reactions using 3-aminopyrazoles to form fused polyheterocyclic systems.

1,3-Biselectrophile ReagentResulting Fused SystemTypical ConditionsReference(s)
1,3-Diketone (e.g., Acetylacetone)Pyrazolo[1,5-a]pyrimidineAcetic Acid, H₂SO₄ (cat.) nih.gov
β-Ketoester (e.g., Ethyl Acetoacetate)Pyrazolo[1,5-a]pyrimidinoneAcetic Acid or base nih.gov
(E)-3-(dimethylamino)-1-arylprop-2-en-1-onePyrazolo[1,5-a]pyrimidineAqueous Ethanol researchgate.net
α,β-Unsaturated Ketone (e.g., Chalcone)Pyrazolo[3,4-b]pyridineZrCl₄, DMF/EtOH, heat mdpi.com
Aldehyde + Ketone (Multicomponent)Pyrazolo[3,4-b]pyridineVarious (e.g., Gould-Jacobs) nih.gov
Diethyl 2-(ethoxymethylene)malonatePyrazolo[3,4-b]pyridin-4-oneHeat, then cyclization (Gould-Jacobs) nih.gov

Advanced Applications and Utilization of 3 Amino 5 2 Tetrahydropyranyl Pyrazole in Chemical Science

Role as a Versatile Building Block in Complex Organic Synthesis

3-Amino-5-(2-tetrahydropyranyl)pyrazole serves as a highly valuable and versatile building block in the field of organic synthesis. The structure incorporates multiple reactive sites that can be selectively functionalized, making it an ideal starting material for constructing more complex molecular architectures. The pyrazole (B372694) ring itself is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. nih.govbeilstein-journals.org The presence of a free amino group at the 3-position and a tetrahydropyranyl (THP) group at the 5-position provides distinct opportunities for chemical modification.

The amino group can undergo a variety of transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. The pyrazole ring contains two adjacent nitrogen atoms, which can be targeted in various reactions, including N-alkylation and coordination with metals. The tetrahydropyranyl (THP) group, while often employed as a protecting group for alcohols, is integrated here as a substituent on the pyrazole core. rsc.org This combination of a reactive amino group and a stable heterocyclic system makes the compound a key intermediate for synthesizing a wide array of derivatives. Its utility is particularly noted in the construction of fused heterocyclic systems, which are of significant interest in pharmaceutical and materials science research. beilstein-journals.org

Precursor for Scaffold Hopping and Library Generation

In modern drug discovery, scaffold hopping is a crucial strategy for identifying novel classes of compounds with desired biological activities by replacing the core structure of a known active molecule with a different, isofunctional scaffold. The 3-aminopyrazole (B16455) core is a well-established and effective pharmacophore for this purpose. nih.govnih.gov this compound is an ideal precursor for such strategies due to its inherent structural features.

By utilizing the reactive amino group and the pyrazole nitrogen atoms, chemists can systematically attach a variety of side chains and building blocks. This process facilitates the generation of large, diverse chemical libraries. For instance, new, selective 3-aminopyrazole-based inhibitors of MAP kinase-activated protein kinase 2 (MK-2) were discovered through a scaffold hopping approach, demonstrating the power of this core structure in identifying novel therapeutic agents. nih.gov The derivatization of the this compound scaffold allows for the exploration of new chemical space, leading to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties compared to existing molecules. The ability to generate a library of analogues from this single precursor makes it a powerful tool in high-throughput screening and lead optimization campaigns. dundee.ac.uk

Utility in the Synthesis of Optically Active Compounds Leveraging THP Chirality

The tetrahydropyran (B127337) (THP) ring attached to the pyrazole core contains a stereocenter at the C2 position, where it connects to the pyrazole. This inherent chirality can be exploited in asymmetric synthesis to produce optically active compounds. While the THP group is often used as an achiral protecting group (as a racemic mixture), the use of enantiomerically pure THP-protected starting materials is a known strategy in stereoselective synthesis.

By starting with an enantiomerically resolved form of this compound, the chirality of the THP group can be used to influence the stereochemical outcome of subsequent reactions. This can be achieved through diastereoselective transformations where the existing stereocenter directs the formation of new stereocenters on the molecule. This approach is valuable for the synthesis of enantiomerically pure drugs, where a specific stereoisomer is responsible for the desired therapeutic effect while the other may be inactive or cause unwanted side effects. The ability to use the THP group not just as a substituent but as a source of chirality adds another layer of versatility to this building block for creating complex, three-dimensional molecules.

Coordination Chemistry: Design of Pyrazole-Based Ligands

The pyrazole moiety is an excellent ligand for coordinating with metal ions due to the presence of two adjacent nitrogen atoms with available lone pairs of electrons. mdpi.com this compound and its derivatives are thus highly suitable for the design of novel ligands for coordination chemistry. The pyrazole ring can act as a monodentate or bidentate ligand, and the exocyclic amino group can also participate in coordination or be functionalized to create multidentate chelating agents.

The combination of the pyrazole ring and other donor atoms allows for the creation of ligands that can form stable complexes with a wide variety of transition metals, lanthanides, and main group elements. tsijournals.commdpi.com The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyrazole ring. The THP group at the 5-position provides steric bulk that can influence the coordination geometry and reactivity of the metal center, while the amino group at the 3-position can be derivatized to introduce additional coordinating sites, such as in Schiff base ligands. nih.gov This adaptability makes pyrazole-based systems like this one foundational in developing complexes for catalysis, materials science, and biological applications. nih.govresearchgate.net

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, Schiff base ligands can be prepared by condensing the 3-amino group with an aldehyde, and these new, larger ligands can then be complexed with metal acetates or chlorides. nih.gov

The resulting coordination compounds can be isolated as stable crystalline solids. Their structures are commonly elucidated using a combination of spectroscopic and analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the coordination geometry around the metal center (e.g., octahedral, square planar). mdpi.comnih.gov Other techniques such as FT-IR spectroscopy are used to confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of key functional groups (like N-H or C=N). mdpi.com Elemental analysis and mass spectrometry confirm the stoichiometry of the complexes. nih.gov

Table 1: Representative Metal Complexes Derived from Pyrazole-Based Ligands

Metal Ion Potential Ligand Derivative Assumed Coordination Geometry Potential Characterization Methods
Cu(II) Schiff base from 3-aminopyrazole and salicylaldehyde Square Planar X-ray Diffraction, FT-IR, UV-Vis
Zn(II) Bidentate coordination of the pyrazole nitrogens Tetrahedral ¹H-NMR, FT-IR, Elemental Analysis
Fe(III) Tridentate ligand with modified amino group Octahedral X-ray Diffraction, Mass Spec, CV

Applications in Catalysis

Metal complexes featuring pyrazole-based ligands have demonstrated significant potential in the field of catalysis. mdpi.comnih.gov The unique electronic and steric environment provided by the ligand can stabilize the metal center in various oxidation states and facilitate key steps in a catalytic cycle, such as oxidative addition and reductive elimination.

Ligands derived from this compound can be used to create catalysts for a range of organic transformations. For instance, palladium complexes with nitrogen-containing ligands are widely used for cross-coupling reactions like Suzuki-Miyaura and Mizoroki-Heck couplings, which are fundamental for forming carbon-carbon bonds. rsc.orgmdpi.com Iron and copper complexes are also of great interest as catalysts due to the low cost and low toxicity of these metals. nih.gov By carefully designing the ligand scaffold, it is possible to develop highly active and selective catalysts for processes such as oxidation reactions, C-N bond formation, and multi-component reactions. rsc.orgmdpi.com The modular nature of the this compound building block allows for systematic tuning of the ligand to optimize catalyst performance for specific applications.

Contribution to Materials Science and Supramolecular Chemistry

Beyond its use in synthesizing discrete molecules, this compound and its derivatives contribute to the fields of materials science and supramolecular chemistry. The molecule possesses functional groups capable of forming non-covalent interactions, such as hydrogen bonds, which are essential for the self-assembly of molecules into well-ordered, higher-dimensional structures.

The pyrazole ring's N-H, the amino group's N-H, and the THP ring's oxygen atom can all act as hydrogen bond donors or acceptors. These interactions can direct the assembly of molecules into predictable patterns like chains, sheets, or three-dimensional networks in the solid state. researchgate.net This bottom-up approach to constructing materials allows for the design of crystalline solids with tailored properties. Furthermore, pyrazole derivatives can be incorporated into larger structures like metal-organic frameworks (MOFs) or coordination polymers, where the pyrazole acts as a linker between metal nodes. mdpi.com Such materials are investigated for applications in gas storage, separation, and heterogeneous catalysis. The ability to form stable, directional intermolecular bonds makes this pyrazole derivative a valuable component for designing new functional materials and supramolecular assemblies. mdpi.com

Incorporation into Functional Polymers and Self-Assembled Systems

The inherent reactivity and hydrogen-bonding capabilities of the 3-aminopyrazole moiety make it an attractive building block for the synthesis of functional polymers and the construction of ordered self-assembled systems. While direct studies on the polymerization of this compound are not extensively documented, the broader class of aminopyrazole derivatives has demonstrated significant potential in this area.

Polymerizable 3-aminopyrazole derivatives have been successfully synthesized and have shown the ability to stabilize β-sheet conformations in peptides through intermolecular interactions. acs.org This suggests that polymers incorporating the this compound unit could be designed to have specific secondary structures, leading to materials with unique physical and biological properties. The tetrahydropyranyl group, with its conformational flexibility and potential for hydrogen bonding, could further influence the packing and macroscopic properties of such polymers.

In the realm of supramolecular chemistry, the self-association of aminopyrazole-peptide hybrids has been shown to lead to the hierarchical self-assembly of well-ordered nanostructures, such as nanorosettes. guidechem.com This process is driven by a network of hydrogen bonds, forming "base" triplets that are reminiscent of nucleic acid self-assembly. guidechem.com The resulting complexes can exhibit solubility in both organic and aqueous media, highlighting their potential for applications in nanotechnology and materials science. guidechem.com The presence of the 2-tetrahydropyranyl substituent in this compound could introduce steric and electronic factors that modulate these self-assembly processes, potentially leading to novel supramolecular architectures with tailored functionalities.

Exploration of Photophysical Properties of Derivatives

The fluorescence of pyrazole-containing compounds is often influenced by the nature and position of substituents on the pyrazole ring. mdpi.com The amino group at the 3-position can act as an electron-donating group, which can enhance fluorescence quantum yields. The photophysical properties of aminopyrazole derivatives are also sensitive to solvent polarity, with some exhibiting solvatochromism, a change in emission color with the polarity of the medium. mdpi.com

The tetrahydropyran (THP) moiety, while not a traditional chromophore, can influence the photophysical properties of a molecule by affecting its conformation and solubility. guidechem.comchemicalbook.com The incorporation of the THP group in this compound could lead to derivatives with interesting photophysical behaviors, such as aggregation-induced emission (AIE) or mechanofluorochromism, where fluorescence is enhanced in the solid state or changes upon mechanical stress.

General Photophysical Properties of Aminopyrazole Derivatives
Derivative ClassTypical Excitation Wavelength (nm)Typical Emission Wavelength (nm)Quantum YieldKey Features
Simple AminopyrazolesUV regionBlue to GreenVariableSolvatochromism
Fused Pyrazole SystemsUV-Visible regionGreen to RedModerate to HighPotential for AIE
Metal Complexes of PyrazolesVisible regionRed to NIROften enhanced upon coordinationSensing applications

Design of Molecular Probes for Chemical Biology

The aminopyrazole scaffold is a privileged structure in medicinal chemistry and chemical biology, serving as a core element in the design of molecular probes to investigate biological systems. nih.gov Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level.

Development of Ligands for Target Interrogation

The 3-aminopyrazole moiety is a powerful ligand for the ATP-binding pocket of protein kinases, a class of enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases such as cancer. semanticscholar.org The nitrogen atoms of the aminopyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase, mimicking the binding of the natural substrate, ATP. semanticscholar.org

Scaffolds for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold is well-suited for SAR studies due to its synthetic tractability and the presence of multiple points for chemical modification. nih.gov

The pyrazole ring itself is a pharmaceutically relevant moiety found in several FDA-approved drugs. nih.gov The aminopyrazole core, in particular, has been extensively studied for its role in modulating the activity of various enzymes and receptors. nih.govnih.gov

Systematic modifications can be made to the this compound scaffold to explore the SAR of a particular biological target. For instance:

Modification of the 3-amino group: Acylation or alkylation of the amino group can probe the steric and electronic requirements of the binding pocket.

Functionalization of the pyrazole ring: The N1 and C4 positions of the pyrazole ring are amenable to substitution, allowing for the introduction of various functional groups to enhance potency, selectivity, and pharmacokinetic properties.

Variation of the 5-substituent: While this article focuses on the 2-tetrahydropyranyl group, replacing it with other cyclic or acyclic moieties can provide valuable SAR data regarding the size and nature of the substituent tolerated at this position. nih.gov

Potential Modification Sites on the this compound Scaffold for SAR Studies
PositionType of ModificationPotential Impact on Activity
N1 of PyrazoleAlkylation, ArylationModulation of physicochemical properties, introduction of new interaction points
3-Amino GroupAcylation, Alkylation, SulfonylationAlteration of hydrogen bonding capacity, steric bulk, and electronics
C4 of PyrazoleHalogenation, Alkylation, ArylationFine-tuning of electronic properties and exploration of additional binding pockets
5-(2-tetrahydropyranyl) GroupModification of the tetrahydropyran ring, replacement with other groupsProbing the steric and hydrophobic requirements of the binding site

Future Research Directions and Emerging Opportunities for 3 Amino 5 2 Tetrahydropyranyl Pyrazole Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of novel pyrazole (B372694) derivatives. nih.gov These computational tools can overcome complex chemical challenges in the drug identification process by simulating human intelligence in machine models. nih.gov For a scaffold like 3-Amino-5-(2-tetrahydropyranyl)pyrazole, AI and ML can accelerate the discovery of new bioactive compounds through several mechanisms.

High-Throughput Virtual Screening (HTVS) can be employed to screen vast libraries of virtual compounds derived from the core pyrazole structure against specific biological targets, offering a cost-effective and efficient alternative to traditional laboratory methods. researchgate.net ML algorithms, particularly deep learning (DL) and convolutional neural networks (CNN), can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel derivatives, significantly reducing the risk of late-stage failures in drug discovery pipelines. nih.gov Furthermore, generative models can design entirely new molecules based on the this compound framework, optimized for desired properties such as binding affinity to a specific enzyme or favorable pharmacokinetic profiles. researchgate.netrsc.org This in silico approach allows for the rapid exploration of chemical space and the prioritization of candidates for synthesis, streamlining the path from initial concept to experimental validation. nih.gov

Advancements in High-Throughput Synthesis and Automated Discovery

The structural complexity of this compound provides numerous points for diversification, making it an ideal candidate for high-throughput synthesis and the creation of compound libraries. nih.gov Automated library synthesis platforms can be utilized to rapidly generate a diverse array of analogues by modifying the amino group, the pyrazole core, or the tetrahydropyranyl moiety. nih.gov This technology enables the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing lead compounds in medicinal chemistry. nih.gov

Flow chemistry represents another significant opportunity for the automated and efficient synthesis of pyrazole derivatives. mdpi.com Continuous-flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, better selectivity, and improved safety compared to batch processes. mdpi.com A multi-stage flow setup could be designed for the continuous production of this compound and its derivatives, integrating synthesis, purification, and analysis in a single, seamless process. mdpi.com This approach not only accelerates the synthesis of individual compounds but also facilitates the rapid production of focused libraries for biological screening. nih.govmdpi.com

Exploration of Novel Organocatalytic and Biocatalytic Transformations

The development of asymmetric synthetic routes is a cornerstone of modern medicinal chemistry. Organocatalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules, avoiding the use of potentially toxic transition metals. bohrium.com The this compound scaffold is amenable to various organocatalytic transformations. For instance, the amino group can act as a directing group or participate in reactions catalyzed by chiral Brønsted or Lewis acids. The enantioselective synthesis of pyrano[2,3-c]pyrazoles has been achieved using cinchona alkaloid-based organocatalysts, demonstrating the potential for creating complex, chiral structures from pyrazole precursors. nih.gov Future research could focus on developing novel organocatalytic methods to introduce chiral centers into the tetrahydropyranyl ring or to perform asymmetric functionalization of the pyrazole core.

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymatic catalysis operates under mild conditions and can achieve high levels of specificity, making it suitable for the synthesis of complex bioactive compounds. researchgate.net The potential for biocatalytic transformations of this compound is largely unexplored. Research could investigate the use of enzymes such as lipases, proteases, or transaminases to perform selective acylation, amination, or other modifications on the molecule, leading to novel derivatives that may be difficult to access through conventional chemistry.

Transformation TypeCatalyst ClassPotential Application on Target CompoundReference
Asymmetric SynthesisCinchona AlkaloidsEnantioselective synthesis of fused pyrazole systems nih.gov
SpirocyclizationBifunctional OrganocatalystsCreation of spiro-cyclic pyrazolones from derivatives bohrium.comresearchgate.net
Selective TransformationsEnzymes (e.g., Lipases)Green and specific synthesis of bioactive derivatives researchgate.net

Development of Environmentally Benign Synthetic Routes and Processes

Green chemistry principles are increasingly integral to modern synthetic planning. The synthesis of pyrazole derivatives has been the subject of extensive research aimed at developing more environmentally benign methods. researchgate.net Future work on this compound should prioritize the adoption of these sustainable practices.

Key strategies include the use of water as a reaction solvent, which eliminates the need for volatile organic compounds (VOCs). researchgate.netresearchgate.netthieme-connect.com One-pot, multicomponent reactions (MCRs) are another hallmark of green chemistry, as they increase efficiency by combining several synthetic steps into a single operation, reducing waste and energy consumption. ias.ac.innih.gov The synthesis of pyrano[2,3-c]pyrazoles has been successfully achieved through four-component reactions in aqueous media. ias.ac.in Additionally, the use of solvent-free reaction conditions, often assisted by microwave irradiation or grinding, can dramatically reduce environmental impact. nih.govrsc.org The development of reusable, heterogeneous catalysts, such as nano-ZnO or Amberlyst-70, further contributes to the sustainability of pyrazole synthesis by simplifying product purification and allowing for catalyst recycling. mdpi.com A novel approach involving the solvent- and catalyst-free protection of the pyrazole NH group has been reported, which could be adapted for derivatization processes. rsc.orgresearchgate.net

Green Chemistry ApproachExample Catalyst/MediumBenefitReferences
Aqueous SynthesisWaterEliminates volatile organic solvents researchgate.netresearchgate.netthieme-connect.com
Multicomponent ReactionsPiperidine, Montmorillonite K10High atom economy, reduced waste ias.ac.inmdpi.com
Solvent-Free SynthesisMicrowave IrradiationReduced solvent use, faster reactions nih.govrsc.org
Reusable CatalystsNano-ZnO, Amberlyst-70, [n-Bu4P][CuBr3]Catalyst recycling, simplified workup ias.ac.inmdpi.com

Unexplored Reactivity Modes and Novel Reaction Architectures

The rich electronic nature of the 3-aminopyrazole (B16455) core offers significant potential for exploring novel reactivity patterns. mdpi.com The tautomerism between the 3-amino and 5-amino forms is a fundamental characteristic that influences its reactivity with electrophiles and can be exploited for regioselective functionalization. mdpi.comresearchgate.net

Future research can delve into currently underexplored transformations. For example, transition-metal-catalyzed C-H functionalization could enable the direct introduction of aryl or alkyl groups onto the pyrazole ring without the need for pre-functionalized starting materials. researchgate.net The amino group can serve as a versatile handle for constructing more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, through reactions with bidentate electrophiles. researchgate.netarkat-usa.org The development of deaminative transformations, followed by cross-coupling reactions, provides an efficient pathway to densely functionalized pyrazoles with diverse substituents at the 5-position. nih.gov Furthermore, exploring the compound's participation in 1,3-dipolar cycloaddition reactions could lead to novel polycyclic architectures. nih.gov These advanced synthetic strategies open new avenues for expanding the chemical space around the this compound scaffold, paving the way for the discovery of molecules with unique properties and applications. nih.gov

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 3-amino-5-(2-tetrahydropyranyl)pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto tetrahydropyranyl precursors. Key variables include temperature (40–80°C), solvent polarity (e.g., ethanol vs. DMF), and catalysts (e.g., acetic acid or Lewis acids). (Scheme 65) demonstrates that ethoxycarbonyl isothiocyanate yields higher product purity (>85%) compared to isocyanate analogs due to better leaving-group properties. For tetrahydropyranyl-substituted pyrazoles, steric hindrance from the 2-tetrahydropyranyl group may require prolonged reaction times (24–48 hrs) to achieve yields >70% .

Q. How can structural characterization resolve ambiguities in isomer formation during pyrazole synthesis?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) and X-ray crystallography to distinguish between regioisomers. highlights that substituents at the 4-position of the pyrazole ring influence isomer ratios (e.g., methylthio groups favor one isomer over another by 3:1). For this compound, NOESY correlations can confirm the spatial arrangement of the tetrahydropyranyl group relative to the amino moiety .

Q. What are the stability and storage guidelines for this compound under laboratory conditions?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers with desiccants (e.g., silica gel). and indicate that pyrazole derivatives with amino groups are hygroscopic and prone to oxidation; periodic FT-IR analysis (e.g., monitoring N-H stretches at 3300–3500 cm⁻¹) can detect degradation. For long-term stability, lyophilization in inert atmospheres (argon) is recommended .

Advanced Research Questions

Q. How do computational studies explain the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electrophilic substitution patterns at the pyrazole ring. used DFT to predict isomer ratios in rhodium complexes, showing that hydrogen bonding (N–H⋯Cl) stabilizes specific conformers. For catalytic applications, simulate the compound’s coordination with transition metals (e.g., Rh or Pd) to optimize ligand design .

Q. What strategies address contradictory data on the biological activity of pyrazole derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell-line specificity or solvent effects). and recommend:

  • Standardizing in vitro assays (e.g., fixed DMSO concentrations ≤0.1%).
  • Using isothermal titration calorimetry (ITC) to validate binding constants (e.g., ΔG values for kinase inhibition).
  • Cross-referencing with structural analogs (e.g., 3-amino-5-phenylpyrazole in ) to isolate substituent-specific effects .

Q. How can intramolecular cyclization of this compound be leveraged to synthesize fused heterocycles?

  • Methodological Answer : React with aldehydes or ketones under acidic conditions (e.g., POCl₃/DMF) to form imine intermediates, followed by cyclization. (Scheme 75) achieved pyrazolo[5,1-c][1,2,4]triazines via hydrazone intermediates. For tetrahydropyranyl-substituted derivatives, optimize ring-closing metathesis (Grubbs catalyst) to access medium-sized rings (7–9 membered) .

Key Notes

  • Advanced questions integrate multi-step methodologies (e.g., synthesis + computational modeling).
  • Contradictions in data require meta-analysis across substituents and assay conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.